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molecular formula C18H26N2O4 B1600074 tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate CAS No. 234082-33-8

tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No. B1600074
M. Wt: 334.4 g/mol
InChI Key: SBIWRFCYFYWFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179819B2

Procedure details

A stirred mixture of tert-butyl 1-piperazinecarboxylate (1.00 g, 5.37 mmol), ethyl 4-fluorobenzoate (903 mg, 5.37 mmol), and K2CO3 (1.11 g, 8.06 mmol) in DMF (10 mL) was heated at 120° C. overnight. After cooling, the mixture was diluted with EtOAc (300 mL), followed by washing with brine (2×200 mL), drying over MgSO4, and evaporation. The residue was chromatographed on silica-gel with CHCl3-EtOAc (20:1 to 4:1, v/v) as eluent to give 257 mg (14%) ethyl 4-[4-(tert-butyloxycarbonyl)-1-piperazinyl]benzoate as a pale yellow amorphous solid. IR (KBr) 1701, 1612 cm−1; 1H-NMR (CDCl3) d 1.37 (3 H, t, J=7.3 Hz), 1.49 (9 H, s), 3.30 (4 H, t, J=5.4 Hz), 3.58 (4 H, t, J=5.4 Hz), 4.33(2 H, q, J=7.3 Hz), 6.87(2 H, d, J=8.8 Hz), 7.94 (2 H, dt, J=8.8, 2.4 Hz); MS (FAB) m/z 335 (M++1); Anal. Calcd for C18H26N2O4: C, 64.54; H, 7.84; N, 8.38. Found: C, 64.39; H, 7.89; N, 8.38.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
903 mg
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.F[C:15]1[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O>[C:10]([O:9][C:7]([N:1]1[CH2:6][CH2:5][N:4]([C:15]2[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=2)[CH2:3][CH2:2]1)=[O:8])([CH3:13])([CH3:12])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
903 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
by washing with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4, and evaporation
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica-gel with CHCl3-EtOAc (20:1 to 4:1

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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